2-(4-Methoxyphenoxy)phenol

Catalog No.
S14017678
CAS No.
M.F
C13H12O3
M. Wt
216.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Methoxyphenoxy)phenol

Product Name

2-(4-Methoxyphenoxy)phenol

IUPAC Name

2-(4-methoxyphenoxy)phenol

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

InChI

InChI=1S/C13H12O3/c1-15-10-6-8-11(9-7-10)16-13-5-3-2-4-12(13)14/h2-9,14H,1H3

InChI Key

OEAKAKPPUNQBKN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=CC=C2O

2-(4-Methoxyphenoxy)phenol, also known by its chemical formula C14_{14}H14_{14}O3_{3}, is an organic compound characterized by a phenolic structure with a methoxy group and a phenoxy group. This compound features a methoxy group (-OCH3_{3}) attached to one of the phenolic rings, which enhances its solubility and reactivity. The presence of both the methoxy and phenoxy groups contributes to its unique properties, making it a subject of interest in various chemical and biological studies.

, including:

  • Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenol ring, utilizing reagents like halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Research indicates that 2-(4-Methoxyphenoxy)phenol exhibits notable biological activities, including antioxidant properties. It has been studied for its potential therapeutic effects due to its ability to scavenge free radicals, which may help in mitigating oxidative stress-related diseases. The compound's structural features contribute to its interaction with biological systems, enhancing its pharmacological potential .

The synthesis of 2-(4-Methoxyphenoxy)phenol can be achieved through various methods:

  • Nucleophilic Substitution: A common synthetic route involves the reaction of 4-methoxyphenol with 2-bromophenol in the presence of a base such as cesium carbonate and a copper catalyst. This reaction typically occurs in solvents like 1-methyl-2-pyrrolidinone (NMP) under inert conditions at elevated temperatures.
  • Industrial Methods: For industrial production, similar synthetic routes are employed but optimized for larger-scale operations. Continuous flow reactors may be utilized to enhance efficiency and yield.

2-(4-Methoxyphenoxy)phenol has various applications across different fields:

  • Pharmaceuticals: The compound's antioxidant properties make it a candidate for drug development aimed at combating oxidative stress-related conditions.
  • Cosmetics: Due to its stability and solubility, it is used in cosmetic formulations as a preservative and antioxidant agent.
  • Chemical Intermediates: It serves as an intermediate in the synthesis of other organic compounds due to its reactive functional groups.

Studies on the interactions of 2-(4-Methoxyphenoxy)phenol with biological molecules have revealed its potential as an antioxidant. Its ability to donate electrons allows it to neutralize free radicals effectively. Further research into its interactions with enzymes and receptors is ongoing to fully understand its pharmacological profile and therapeutic applications .

Several compounds share structural similarities with 2-(4-Methoxyphenoxy)phenol. Here are some notable examples:

Compound NameChemical FormulaKey Features
2-Methoxy-4-methylphenolC9_{9}H12_{12}OExhibits similar antioxidant properties; used in fragrances
4-MethoxyphenolC8_{8}H10_{10}OA simpler structure; used as an antiseptic
2-(4-Methoxybenzyl)phenolC14_{14}H14_{14}O2_{2}Related structure; used in organic synthesis

Uniqueness

The uniqueness of 2-(4-Methoxyphenoxy)phenol lies in its specific combination of methoxy and phenoxy groups, which not only enhances its solubility but also influences its reactivity and biological activity compared to other similar compounds. Its dual functionality allows for diverse applications in pharmaceuticals and cosmetics that may not be possible with simpler phenolic compounds.

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

216.078644241 g/mol

Monoisotopic Mass

216.078644241 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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